Cadaverine(2+)

Olfactory Neuroscience Trace Amine-Associated Receptors Ligand–Receptor Selectivity

Cadaverine(2+) is the fully protonated dicationic form of 1,5‑pentanediamine (cadaverine, CAS 462‑94‑2), a linear C5 α,ω‑diamine of the biogenic polyamine family. The neutral free base exhibits pKa₁ = 10.25 and pKa₂ = 9.13, rendering the Cadaverine(2+) species the predominant ionic state at physiological pH (~7.3).

Molecular Formula C5H16N2+2
Molecular Weight 104.19 g/mol
Cat. No. B1231438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadaverine(2+)
Molecular FormulaC5H16N2+2
Molecular Weight104.19 g/mol
Structural Identifiers
SMILESC(CC[NH3+])CC[NH3+]
InChIInChI=1S/C5H14N2/c6-4-2-1-3-5-7/h1-7H2/p+2
InChIKeyVHRGRCVQAFMJIZ-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cadaverine(2+) — The Doubly Protonated 1,5‑Pentanediammonium Species: Physicochemical Identity, Procurement‑Relevant Properties, and Positioning Among Aliphatic Diamines


Cadaverine(2+) is the fully protonated dicationic form of 1,5‑pentanediamine (cadaverine, CAS 462‑94‑2), a linear C5 α,ω‑diamine of the biogenic polyamine family. The neutral free base exhibits pKa₁ = 10.25 and pKa₂ = 9.13, rendering the Cadaverine(2+) species the predominant ionic state at physiological pH (~7.3) [1]. Cadaverine is biosynthesized via pyridoxal‑5′‑phosphate‑dependent decarboxylation of l‑lysine by lysine decarboxylase (LDC), distinguishing it from the C4 diamine putrescine (derived from l‑ornithine via ornithine decarboxylase, ODC) [2]. The compound serves both as a research tool in polyamine biology and olfactory neuroscience and as a bio‑based monomer for polyamide (PA5×, e.g., PA54, PA56) synthesis. Its C5 chain length, two‑charge configuration at neutral pH, and distinct biosynthetic origin differentiate it from the closest structural analog putrescine (C4) and from longer polyamines such as spermidine and spermine.

Why In‑Class Diamine Substitution Is Not Straightforward: Cadaverine(2+) Displays Chain‑Length‑Dependent Functional Selectivity That Cannot Be Inferred from Simple Homology


At first glance, cadaverine (C5) and putrescine (C4) appear interchangeable: both are linear α,ω‑diamines with two primary amine groups, both are biosynthesized by homologous decarboxylases, and both function as polyamine precursors. However, the single additional methylene unit in cadaverine produces quantifiable divergence in receptor affinity, enzyme kinetics, DNA‑binding thermodynamics, and polymer properties [1]. These differences are not monotonic extensions of carbon‑chain length — they are discrete, non‑linear phenomena rooted in the optimal inter‑nitrogen distance and charge distribution of the C5 dication [2]. For procurement decisions in assay development, metabolic engineering, biosensor design, or nylon monomer supply, assuming functional equivalence between cadaverine and putrescine — or between cadaverine and longer polyamines — introduces systematic error. The evidence below establishes exactly where cadaverine(2+) occupies a distinct functional niche.

Quantitative Differentiation of Cadaverine(2+) vs. Closest Analogs: Receptor Affinity, Enzyme Kinetics, DNA Binding, and Decarboxylase Substrate Selectivity


Receptor-Level Evidence: TAAR13c Olfactory Receptor Exhibits >65‑Fold Higher Affinity for Cadaverine Over Putrescine

Zebrafish TAAR13c, the cognate olfactory receptor for death‑associated diamines, discriminates sharply between cadaverine and putrescine. Wild‑type TAAR13c responds to cadaverine with an EC₅₀ of 15.2 ± 2.2 µM, whereas the EC₅₀ for putrescine exceeds 1000 µM, representing a >65‑fold difference in agonist potency [1]. This selectivity is chain‑length‑dependent: TAAR13c preferentially binds odd‑chained diamines of medium length, with the C5 cadaverine providing optimal inter‑nitrogen spacing for engagement with the Asp³·³²–Asp⁵·⁴² binding pocket [2]. The measured contact distances for cadaverine’s amino groups to Asp112 and Asp202 are 2.7 Å and 3.2 Å respectively, whereas putrescine’s shorter C4 backbone yields less favorable distances of 3.0 Å and 5.5 Å [1]. This structural basis for selectivity means that cadaverine cannot be replaced by putrescine in TAAR13c‑based biosensing or olfactory circuit mapping without a ~66‑fold loss in sensitivity.

Olfactory Neuroscience Trace Amine-Associated Receptors Ligand–Receptor Selectivity

Enzyme Kinetics Evidence: Kocuria varians Putrescine Oxidase Shows 15‑Fold Higher Vmax for Putrescine Over Cadaverine, Despite Similar Km Values

A novel flavin‑dependent putrescine oxidase (PuO) from the meat‑fermenting bacterium Kocuria varians LTH 1540 was kinetically characterized for its two major substrates. The Km values are comparable — 75 ± 5 µM for cadaverine vs. 94 ± 10 µM for putrescine — indicating similar binding‑site occupancy [1]. However, the catalytic turnover is drastically different: Vmax for cadaverine is 0.15 ± 0.02 µmol/min·mg, versus 2.3 ± 0.1 µmol/min·mg for putrescine, a 15.3‑fold reduction [1]. This stark Vmax divergence, despite similar Km, demonstrates that the enzyme’s catalytic machinery is tuned to the C4 substrate; the fifth carbon in cadaverine impairs the rate‑limiting catalytic step without substantially affecting ground‑state substrate binding. For applications in enzymatic biogenic amine removal from fermented foods — where both putrescine and cadaverine are the dominant amines — the enzyme’s substrate preference must be accounted for in process design, and cadaverine cannot be used as a surrogate substrate for calibrating putrescine‑directed activity.

Biogenic Amine Degradation Flavoprotein Oxidase Food Safety Enzymology

Enzyme Specificity Constants: Hyoscyamus niger Diamine Oxidase Displays a 11‑Fold Difference in Vmax/Km Between Putrescine and Cadaverine

Diamine oxidase (DAO) partially purified from cultured roots of Hyoscyamus niger (henbane), a plant that produces pharmacologically important tropane alkaloids, was kinetically characterized with three substrates. The Km for cadaverine was 6.25 mM versus 2.85 mM for putrescine and 0.33 mM for N‑methylputrescine [1]. When expressed as specificity constants (Vmax/Km) normalized to the best substrate, putrescine achieved 11% of the N‑methylputrescine constant, while cadaverine reached only 1% — a 11‑fold difference between the two unmethylated diamines [1]. This graded specificity (N‑methylputrescine >> putrescine > cadaverine) establishes that the Hyoscyamus DAO active site is evolutionarily optimized for N‑methylated substrates in tropane alkaloid biosynthesis, and that the C5 cadaverine is a substantially weaker substrate than the C4 putrescine. For researchers studying tropane alkaloid metabolism or using DAO as a biocatalytic tool, substituting cadaverine for putrescine would result in a 11‑fold reduction in catalytic throughput.

Tropane Alkaloid Biosynthesis Plant Diamine Oxidase Substrate Specificity

DNA‑Binding Thermodynamics: Cadaverine Stabilizes DNA 6 K vs. 7 K for Putrescine and Exhibits the Lowest Binding Affinity Among Four Biogenic Polyamines

A comprehensive calorimetric and spectroscopic study of biogenic polyamine binding to calf thymus DNA established a clear thermodynamic hierarchy. DNA melting temperature (Tm) stabilization was: spermine (17 K) > spermidine (11 K) > putrescine (7 K) > cadaverine (6 K) [1]. Isothermal titration calorimetry (ITC) yielded intrinsic binding constants (Ki) of: spermine = 6.20 × 10⁵ M⁻¹, spermidine = 3.10 × 10⁵ M⁻¹, putrescine = 1.80 × 10⁴ M⁻¹, and cadaverine = 1.60 × 10⁴ M⁻¹ at 293.15 K [2]. This binding affinity rank order (spermine > spermidine >> putrescine > cadaverine) correlates with the number of positive charges per molecule (+4, +3, +2, +2) but not solely with charge: cadaverine and putrescine carry identical +2 charge at neutral pH, yet cadaverine consistently shows lower binding affinity (~12% lower Ki), attributed to the sub‑optimal inter‑amine spacing of the C5 chain for DNA phosphate backbone interactions [2]. These data were confirmed independently by ethidium bromide displacement IC₅₀ values and circular dichroism perturbation magnitudes, both of which followed the same rank order [1][2].

Polyamine–DNA Interactions Biophysical Thermodynamics Nucleic Acid Stability

Decarboxylase Substrate Selectivity: Cadaverine Exhibits 2.2‑Fold Lower Km but 3.2‑Fold Higher Sensitivity to DFMO Inhibition Compared to Putrescine at a Bifunctional Decarboxylase

A bifunctional ornithine/lysine decarboxylase characterized for substrate specificity and inhibitor sensitivity revealed distinct kinetic profiles for cadaverine‑derived vs. putrescine‑derived pathways [1]. The Km for cadaverine as a substrate was 1.61 ± 0.28 mM, compared to 3.55 ± 0.28 mM for putrescine, indicating a ~2.2‑fold higher apparent affinity for the C5 diamine [1]. Conversely, the sensitivity to the irreversible ODC inhibitor DFMO (difluoromethylornithine) diverged markedly: the IC₅₀ of DFMO was 8.2 ± 0.2 mM against the cadaverine‑producing activity versus 26.6 ± 4.1 mM against putrescine‑producing activity — a 3.2‑fold difference [1]. DFMA (difluoromethylarginine) IC₅₀ values were 56.6 ± 11.9 µM (cadaverine) vs. 40.5 ± 11.6 µM (putrescine) [1]. These quantitative differences mean that in metabolic engineering strategies for polyamine overproduction, the choice of decarboxylase pathway (lysine‑to‑cadaverine vs. ornithine‑to‑putrescine) carries distinct implications for inhibitor design, substrate feeding strategy, and enzyme kinetics.

Polyamine Biosynthesis Decarboxylase Inhibitor Selectivity Metabolic Engineering

Priority Application Scenarios Where Cadaverine(2+) Differentiation Directly Informs Procurement and Experimental Design


Olfactory Biosensor Development and TAAR‑Based Ligand Screening

The >65‑fold selectivity of TAAR13c for cadaverine over putrescine [Evidence Item 1] makes cadaverine(2+) the obligatory ligand for any biosensor platform relying on this zebrafish olfactory receptor. Sensor calibration, dose–response characterization, and limit‑of‑detection (LOD) determination all require pure cadaverine; substitution with putrescine would shift detection thresholds by nearly two orders of magnitude. This scenario extends to mammalian TAAR (TAAR6/TAAR8) characterization, where computational modeling indicates that cadaverine and putrescine engage overlapping but non‑identical binding poses within the Asp³·³²–Asp⁵·⁴³ pocket [1].

Enzymatic Biogenic Amine Removal in Fermented Foods and Beverages

Kocuria varians putrescine oxidase degrades both putrescine and cadaverine — the two most abundant biogenic amines in fermented meat and wine — but with a 15‑fold higher Vmax for putrescine [Evidence Item 2]. For industrial enzymatic treatment processes aiming to reduce total biogenic amine load, this kinetic disparity necessitates either dual‑enzyme strategies or engineered enzyme variants with improved cadaverine turnover. Cadaverine‑specific calibration standards are essential for quantifying residual amine levels in treated products by chromatography or colorimetric assay [2].

Bio‑Based Nylon (PA5×) Monomer Procurement and Polymer Quality Control

Cadaverine is the C5 diamine monomer for fully bio‑based polyamides (e.g., PA54 with succinic acid, PA56 with adipic acid), positioned as a renewable alternative to petroleum‑derived hexamethylenediamine (C6) used in conventional PA66 [3][4]. Its lower carbon footprint compared to hexamethylenediamine and distinct polymer properties (moisture absorption, dyeability, elasticity, flame retardancy) derive directly from the C5 chain length. For polymer manufacturers and R&D labs, cadaverine must be specified with defined purity and impurity profiles: patents describe processes for producing cadaverine dicarboxylate salts with reduced organic/inorganic impurities (<90 ppm trifunctional organics) to ensure polyamide quality comparable to or exceeding PA66 [5]. The decarboxylase substrate specificity data [Evidence Item 5] further inform metabolic engineering strategies for cadaverine overproduction from lysine.

DNA‑Polyamine Interaction Studies and Nucleic Acid Formulation

Among the four common biogenic polyamines, cadaverine exhibits the weakest DNA binding affinity (Ki = 1.60 × 10⁴ M⁻¹) and the smallest thermal stabilization (ΔTm = 6 K) [Evidence Item 4]. This property is experimentally valuable when researchers require a +2‑charged polyamine that minimally perturbs B‑DNA conformation — e.g., in studies of transcription factor binding, chromatin remodeling, or DNA nanostructure assembly where strong polyamine‑induced DNA compaction must be avoided. Cadaverine’s distinct major‑groove and sugar‑phosphate backbone binding pattern on B‑DNA, as determined by molecular dynamics simulated annealing, further differentiates it from the longer polyamines spermidine and spermine which bridge both grooves [6].

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